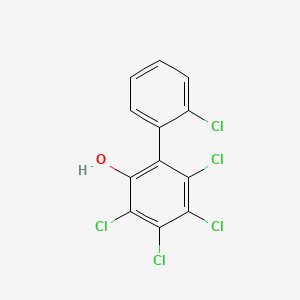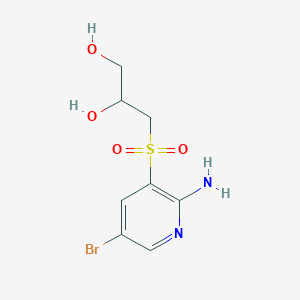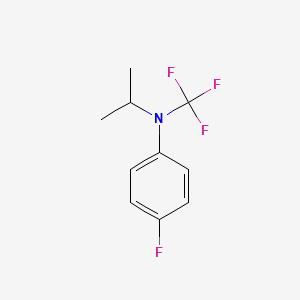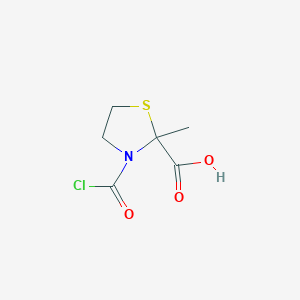
o-Toluic acid, 5-bis(2-chloroethyl)amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Toluic acid, 5-bis(2-chloroethyl)amino-: is an organic compound with the molecular formula C12H15Cl2NO2 . It contains a total of 32 atoms, including 15 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 chlorine atoms . This compound is known for its unique structure, which includes a carboxylic acid group, a tertiary amine group, and two chloroethyl groups.
Métodos De Preparación
The synthesis of o-Toluic acid, 5-bis(2-chloroethyl)amino- typically involves the following steps:
Starting Materials: The synthesis begins with o-Toluic acid and 2-chloroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or chloroform.
Reaction Mechanism: The carboxylic acid group of o-Toluic acid reacts with the amine group of 2-chloroethylamine to form an amide bond
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure o-Toluic acid, 5-bis(2-chloroethyl)amino-.
Análisis De Reacciones Químicas
o-Toluic acid, 5-bis(2-chloroethyl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
o-Toluic acid, 5-bis(2-chloroethyl)amino- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its structural similarity to known alkylating agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of o-Toluic acid, 5-bis(2-chloroethyl)amino- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, leading to the formation of cross-links that disrupt DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparación Con Compuestos Similares
o-Toluic acid, 5-bis(2-chloroethyl)amino- can be compared with other similar compounds such as:
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian carcinoma.
Chlorambucil: Another alkylating agent used in the treatment of chronic lymphocytic leukemia.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
The uniqueness of o-Toluic acid, 5-bis(2-chloroethyl)amino- lies in its specific structure, which combines the properties of a carboxylic acid and a bis(2-chloroethyl)amino group, making it a versatile compound for various applications.
Propiedades
Número CAS |
5977-36-6 |
|---|---|
Fórmula molecular |
C12H15Cl2NO2 |
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
5-[bis(2-chloroethyl)amino]-2-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-2-3-10(8-11(9)12(16)17)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
Clave InChI |
CGKKAGUCZCKFJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N(CCCl)CCCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)







![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)




